

An In-depth Technical Guide to 2-(2-Ethoxyethoxy)benzoic Acid

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Compound of Interest

Compound Name:	2-(2-Ethoxyethoxy)benzoic acid
CAS No.:	367513-75-5
Cat. No.:	B1602404

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This guide provides a comprehensive technical overview of **2-(2-Ethoxyethoxy)benzoic acid**, a notable derivative of benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a plausible synthetic pathway, and key analytical methodologies pertinent to this compound. Emphasizing scientific integrity, the information herein is grounded in established chemical principles and data from authoritative sources, offering both foundational knowledge and practical insights.

Molecular Profile and Physicochemical Properties

2-(2-Ethoxyethoxy)benzoic acid is an organic compound characterized by a benzoic acid core substituted at the ortho position with an ethoxyethoxy group. This structural feature, combining an aromatic carboxylic acid with a flexible ether chain, imparts a unique set of properties that distinguish it from simpler benzoic acid derivatives.

The fundamental identification and physicochemical parameters are summarized below. It is critical to note that while some properties are cataloged, others are predicted based on computational models due to the compound's novelty and the limited extent of its characterization in published literature.

Table 1: Core Chemical Identifiers and Properties

Identifier/Property	Value	Source
IUPAC Name	2-(2-Ethoxyethoxy)benzoic acid	-
CAS Number	367513-75-5	[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[1][2]
Molecular Weight	210.23 g/mol	[1][2]
Physical Form	Liquid	[2]

Table 2: Physicochemical Data (Experimental and Predicted)

Property	Value	Notes	Source
Boiling Point	171-172 °C	at 2 Torr	
Density	1.156 ± 0.06 g/cm ³	Predicted	
pKa	3.42 ± 0.36	Predicted	
LogP	1.87	-	[2]
Storage Temperature	-20 °C	Recommended	

The presence of the carboxylic acid group makes the molecule acidic, with a predicted pKa comparable to other ortho-substituted benzoic acids. The ether chain enhances its lipophilicity, as indicated by the LogP value, suggesting moderate solubility in organic solvents and limited solubility in water.

Proposed Synthesis Pathway: A Mechanistic Approach

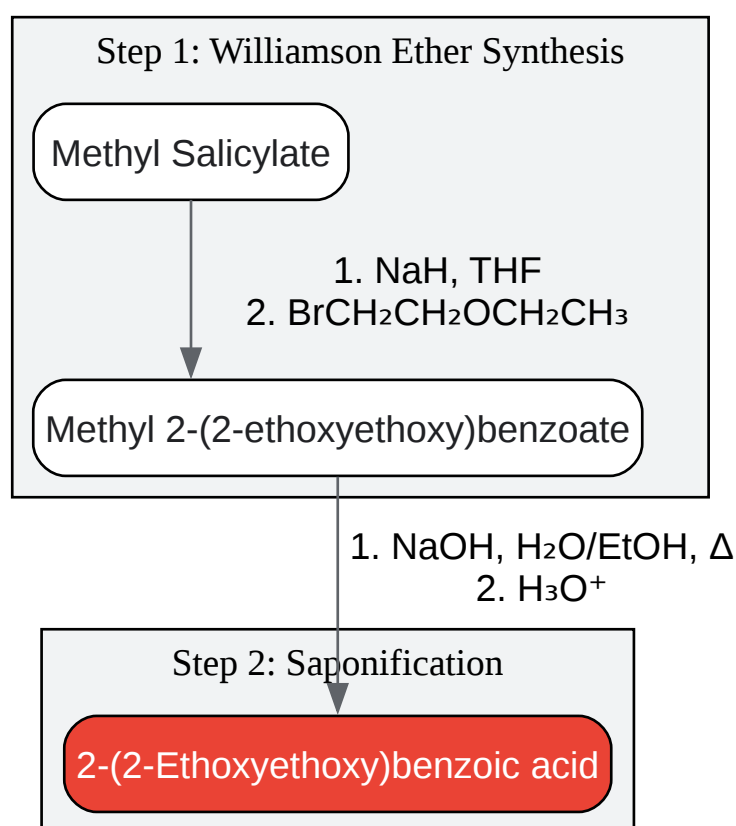
While specific, peer-reviewed synthesis procedures for **2-(2-Ethoxyethoxy)benzoic acid** are not extensively documented, a logical and efficient route can be proposed based on the well-

established Williamson ether synthesis. This pathway offers a high-probability of success for laboratory-scale preparation.

The proposed two-step synthesis starts from the readily available methyl salicylate (methyl 2-hydroxybenzoate).

Step 1: Etherification The phenolic hydroxyl group of methyl salicylate is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K_2CO_3), to form a nucleophilic phenoxide. This intermediate then undergoes an S_N2 reaction with 2-bromoethyl ethyl ether. The use of an ester as the starting material protects the carboxylic acid functionality from reacting with the base.

Step 2: Saponification The resulting ester, methyl 2-(2-ethoxyethoxy)benzoate, is then hydrolyzed to the target carboxylic acid. This is typically achieved by heating with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification with a mineral acid such as hydrochloric acid (HCl) to precipitate the final product.



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Caption: Proposed two-step synthesis of **2-(2-Ethoxyethoxy)benzoic acid**.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline standard procedures for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ^1H NMR Spectral Data:

- Aromatic Protons (4H): Complex multiplet signals expected in the range of δ 7.0-8.1 ppm. The substitution pattern will lead to distinct splitting patterns for the four protons on the benzene ring.
- Carboxylic Acid Proton (1H): A broad singlet, typically downfield, above δ 10 ppm, which is exchangeable with D_2O .
- Ethoxyethoxy Protons:
 - -O-CH₂-CH₂-O- (4H): Two triplets, likely between δ 3.7-4.2 ppm.
 - -O-CH₂-CH₃ (2H): A quartet around δ 3.5 ppm.
 - -O-CH₂-CH₃ (3H): A triplet around δ 1.2 ppm.

Predicted ^{13}C NMR Spectral Data:

- Carbonyl Carbon (-COOH): Signal expected around δ 165-170 ppm.
- Aromatic Carbons (6C): Six distinct signals in the δ 110-160 ppm range. The carbon attached to the ether group will be significantly shifted downfield.
- Ether Carbons (4C): Signals for the four aliphatic carbons of the ethoxyethoxy chain are expected in the δ 60-75 ppm region.

- Ethyl Carbon (-CH₃): A signal upfield, around δ 15 ppm.

Experimental Protocol for NMR Analysis:

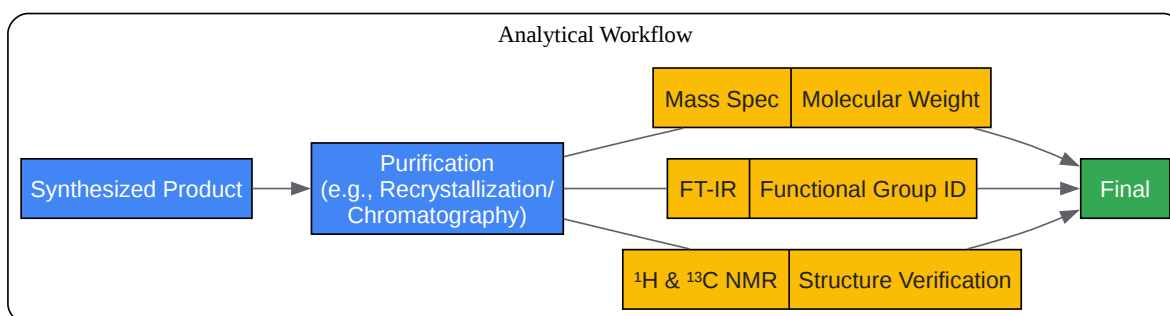
- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Include standard experiments like DEPT-135 to aid in distinguishing CH, CH₂, and CH₃ carbons.
- Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on chemical shifts, coupling constants, and multiplicities, comparing them to predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

- O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[3]
- C-H Stretch (Aromatic): Peaks typically found just above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Sharp peaks in the range of 2850-2980 cm⁻¹.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. [3]
- C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
- C-O Stretch (Ether and Carboxylic Acid): Strong, distinct bands in the fingerprint region, typically between 1050-1300 cm⁻¹.



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Caption: Standard analytical workflow for compound verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Features:

- **Molecular Ion (M⁺):** A peak corresponding to the molecular weight of the compound ($m/z = 210.23$). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₁H₁₄O₄).
- **Key Fragments:** Expect fragmentation of the ether side chain, such as loss of the ethyl group (-29), ethoxy group (-45), or the entire ethoxyethoxy side chain. Also, a characteristic peak for the loss of a carboxyl group (-45) is possible.

Applications and Research Potential

Specific applications for **2-(2-Ethoxyethoxy)benzoic acid** are not well-documented in current scientific literature, indicating that it is primarily a research chemical or a novel building block. However, its hybrid structure suggests potential utility in several fields:

- **Organic Synthesis:** It can serve as a versatile intermediate for constructing more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, while the ether chain provides a flexible, moderately polar linker.
- **Polymer Chemistry:** As a monomer or additive, it could be used to modify the properties of polyesters or polyamides, potentially improving flexibility or solubility.
- **Drug Discovery:** The structure could be used as a scaffold or fragment in the design of new therapeutic agents. The combination of an aromatic ring and a flexible ether linker is a common motif in pharmacologically active molecules.

Safety and Handling

No specific toxicological data for **2-(2-Ethoxyethoxy)benzoic acid** is currently available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Based on structurally related compounds, potential hazards may include:

- **Skin and Eye Irritation:** Aromatic carboxylic acids and ethers can be irritating upon contact.^[4]^[5]
- **Respiratory Tract Irritation:** Inhalation of aerosols or vapors may cause irritation.^[5]^[6]

Recommended Handling Procedures:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation, ingestion, and direct contact with skin and eyes.
- Refer to the safety data sheet (SDS) from the supplier, if available, for the most detailed handling information.

References

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